![molecular formula C12H17BrN2O3 B12946375 Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)
Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate is a complex organic compound characterized by its unique structure, which includes an allyl group, a bromine atom, and a bipyrrolidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of a bipyrrolidine derivative with an allyl bromide in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced bipyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted bipyrrolidine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and catalysts
Mécanisme D'action
The mechanism of action of Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Allyl (3’R)-3-chloro-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate
- Allyl (3’R)-3-iodo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate
- Allyl (3’R)-3-fluoro-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate
Uniqueness
What sets Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate apart from similar compounds is its specific bromine substitution, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in unique halogen bonding interactions, enhancing the compound’s binding affinity and specificity .
Propriétés
Formule moléculaire |
C12H17BrN2O3 |
|---|---|
Poids moléculaire |
317.18 g/mol |
Nom IUPAC |
prop-2-enyl (3R)-3-(3-bromo-2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H17BrN2O3/c1-2-7-18-12(17)14-5-3-9(8-14)15-6-4-10(13)11(15)16/h2,9-10H,1,3-8H2/t9-,10?/m1/s1 |
Clé InChI |
KRAFUDMDPXPARZ-YHMJZVADSA-N |
SMILES isomérique |
C=CCOC(=O)N1CC[C@H](C1)N2CCC(C2=O)Br |
SMILES canonique |
C=CCOC(=O)N1CCC(C1)N2CCC(C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


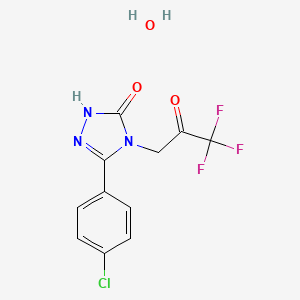
![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)
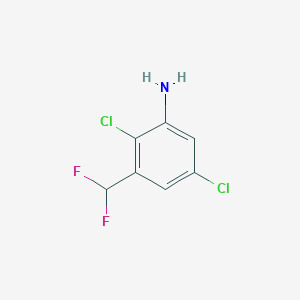

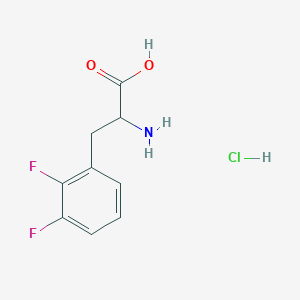
![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)
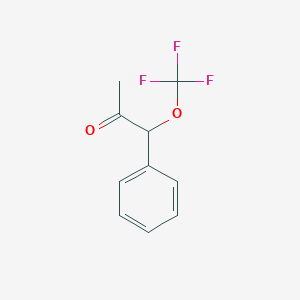
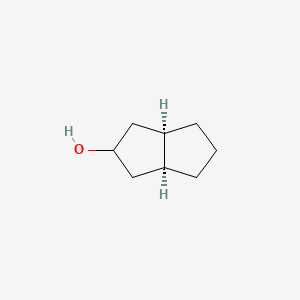


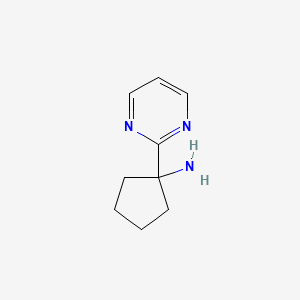
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
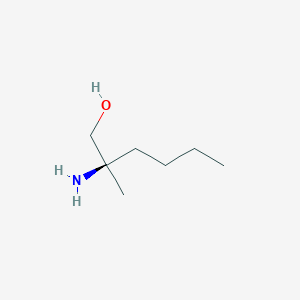
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)
